![molecular formula C13H12FNO3 B2950106 (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1173667-00-9](/img/structure/B2950106.png)
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as AZD-9164, is a novel bicyclic β-lactam antibiotic that has shown promising results in preclinical studies.
Wirkmechanismus
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid belongs to the class of bicyclic β-lactam antibiotics, which act by inhibiting the bacterial cell wall biosynthesis. Specifically, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid targets the penicillin-binding protein 2a (PBP2a), which is responsible for the resistance of MRSA to β-lactam antibiotics. By binding to PBP2a, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid prevents the cross-linking of peptidoglycan chains in the bacterial cell wall, leading to cell lysis and death.
Biochemical and physiological effects:
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on cell viability or organ function. In addition, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have good stability in various biological matrices, including plasma and tissues, which makes it a suitable candidate for pharmacokinetic and pharmacodynamic studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is its potent antibacterial activity against MRSA and VRE, which are major clinical pathogens that are resistant to multiple antibiotics. In addition, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has good pharmacokinetic properties, which make it a suitable candidate for clinical development. However, one of the limitations of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is its narrow spectrum of activity, which limits its potential use against other bacterial pathogens. Furthermore, the high cost of synthesis and the limited availability of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid may pose challenges for its widespread use in research and clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. One possible direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the evaluation of the efficacy of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in animal models of bacterial infection, which will provide important preclinical data for clinical development. Furthermore, the combination of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid with other antibiotics or antibacterial agents may enhance its efficacy and broaden its spectrum of activity. Finally, the identification of new targets and mechanisms of action for (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid may lead to the development of novel derivatives with improved properties.
Synthesemethoden
The synthesis of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves the reaction of 2-fluorobenzoic acid with (1S,2S,5R)-3-aminomethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in the presence of carbodiimide and 1-hydroxybenzotriazole as coupling agents. The resulting intermediate is then treated with trifluoroacetic acid to yield (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The overall yield of this process is around 40%, which makes it a viable synthetic route for large-scale production.
Wissenschaftliche Forschungsanwendungen
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been extensively studied for its antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In vitro studies have shown that (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has potent bactericidal activity against these pathogens, with minimum inhibitory concentrations (MICs) in the low micromolar range. In addition, (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it a promising candidate for clinical development.
Eigenschaften
IUPAC Name |
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c14-10-4-2-1-3-8(10)12(16)15-6-7-5-9(7)11(15)13(17)18/h1-4,7,9,11H,5-6H2,(H,17,18)/t7-,9-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVKPJIGNVJQBD-ARENWVFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=CC=C3F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](N(C2)C(=O)C3=CC=CC=C3F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

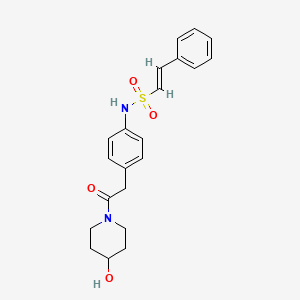
![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
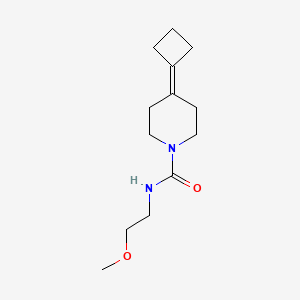
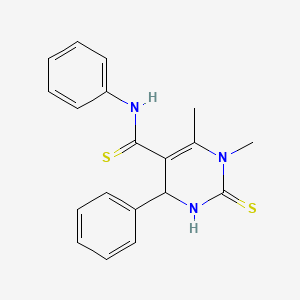
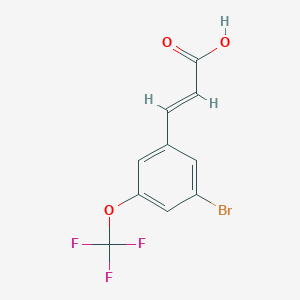
![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)
![N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide](/img/structure/B2950034.png)

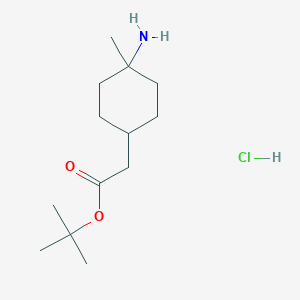

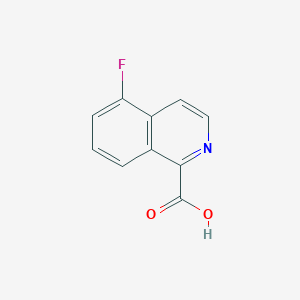
![Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2950042.png)
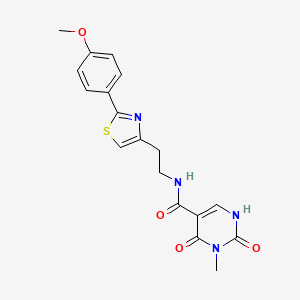
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2950046.png)